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6-ethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11913525
M. Wt: 177.24 g/mol
InChI Key: OBOXJVBCBSBVRP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 2,3-Dihydro-1H-indene Derivatives in Organic Synthesis

The exploration of 2,3-dihydro-1H-indene derivatives has a rich history, with early work focusing on the synthesis of fundamental structures. For instance, 2-aminoindan (B1194107) was first synthesized in low yield from 2-indanone (B58226) via the reduction of its oxime derivative. nih.gov Over the years, synthetic methodologies have evolved significantly, leading to more efficient and scalable routes to these valuable compounds.

Early synthetic approaches have been refined and expanded upon, with numerous strategies now available for the construction of the 2,3-dihydro-1H-indene core and the introduction of various functional groups. These methods include Friedel-Crafts acylations, reductions of indanones, and catalytic hydrogenation processes. google.com The development of stereoselective synthetic routes has also been a major focus, enabling the preparation of enantiomerically pure indane derivatives, which is often crucial for their biological activity.

The continuous development of synthetic protocols has solidified the role of 2,3-dihydro-1H-indene derivatives as key intermediates in organic synthesis. google.com Their utility extends to the construction of more complex molecular architectures, finding applications in materials science and, most notably, in the pharmaceutical industry. researchgate.net

Significance of the 6-Ethoxy-2,3-dihydro-1H-inden-1-amine Motif and Related Structures in Advanced Chemical Synthesis

The specific motif of this compound represents a more specialized area of indane chemistry. While detailed research on this exact compound is not extensively documented in publicly available literature, its structural features and the chemistry of related compounds provide insight into its significance.

The presence of the ethoxy group at the 6-position of the indane ring is a key feature. Alkoxy groups, in general, can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. These properties are critical in the context of medicinal chemistry, as they can impact a compound's pharmacokinetic profile.

The amine group at the 1-position is a reactive handle that allows for a wide range of chemical transformations. It can be acylated, alkylated, or used in the formation of various heterocyclic systems. This versatility makes this compound a potentially valuable building block for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Table 1: Key Structural Features of this compound and Their Significance

Structural FeatureSignificance in Chemical Synthesis
2,3-Dihydro-1H-indene Core Provides a rigid, bicyclic scaffold that can be functionalized in a regioselective manner.
Amine Group at Position 1 Acts as a versatile functional handle for further chemical modifications and the introduction of diverse substituents.
Ethoxy Group at Position 6 Influences the molecule's polarity, solubility, and potential biological interactions.

Overview of Academic Research Trajectories for Alkoxy-Substituted Indane Amines

Academic research into alkoxy-substituted indane amines has followed several promising trajectories, primarily driven by their potential applications in medicinal chemistry. These compounds have been investigated for a wide range of biological activities.

One major area of focus has been their interaction with the central nervous system. For example, various aminoindanes and their derivatives have been explored as neuroprotective agents and for their potential in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. researchgate.netgoogle.com The substitution pattern on the aromatic ring, including the presence of alkoxy groups, has been shown to be a critical determinant of their pharmacological activity. nih.gov

Furthermore, research has extended into the development of alkoxy-substituted indane derivatives as anticancer agents. researchgate.netnih.gov These compounds can be designed to interact with specific biological targets, such as tubulin, to inhibit cancer cell proliferation. nih.gov The design and synthesis of novel indane derivatives with varied alkoxy substituents continue to be an active area of research, with the aim of developing more potent and selective therapeutic agents. nih.gov

The development of efficient and innovative synthetic methods for accessing these complex molecules also remains a key research focus. drugdiscoverytrends.com This includes the exploration of new catalytic systems and one-pot procedures to streamline the synthesis of alkoxy-substituted indane amines and their derivatives. drugdiscoverytrends.com

Table 2: Examples of Research Applications for Alkoxy-Substituted Indane Amines

Compound TypeResearch ApplicationReference
Methoxy-substituted 2-aminoindansInvestigation of interactions with monoamine transporters and α2-adrenergic receptors. nih.gov
Trimethoxy-substituted dihydro-1H-indene derivativesDevelopment of tubulin polymerization inhibitors with anti-angiogenic and antitumor potency. nih.gov
General Aminoindane DerivativesDevelopment of neuroleptics and neuroprotective molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B11913525 6-ethoxy-2,3-dihydro-1H-inden-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-ethoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15NO/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,2,4,6,12H2,1H3

InChI Key

OBOXJVBCBSBVRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CCC2N)C=C1

Origin of Product

United States

Synthetic Methodologies for 6 Ethoxy 2,3 Dihydro 1h Inden 1 Amine and Analogues

Strategies for the Construction of the 2,3-Dihydro-1H-indene Core

The formation of the indane skeleton is a critical first phase in the synthesis. This is typically achieved through intramolecular cyclization reactions that form the five-membered ring fused to the benzene (B151609) ring.

Ring-Closing Reactions and Annulation Approaches

Intramolecular Friedel-Crafts acylation is a cornerstone reaction for constructing the 2,3-dihydro-1H-inden-1-one (or indanone) core. beilstein-journals.orgwikipedia.org This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. beilstein-journals.orgmasterorganicchemistry.com The presence of a strong acid, such as polyphosphoric acid or a Lewis acid like aluminum chloride (AlCl₃), facilitates the electrophilic attack of the acyl group onto the aromatic ring to form the fused five-membered ketone. beilstein-journals.orgwikipedia.org

For instance, the cyclization of 3-(3-ethoxyphenyl)propanoic acid would be a direct route to 6-ethoxy-1-indanone. The reaction proceeds by generating an acylium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com The regioselectivity of this cyclization is directed by the existing substituents on the benzene ring. An ethoxy group at the meta-position of the propanoic acid side chain will direct the cyclization to the para-position, yielding the desired 6-ethoxy-1-indanone.

Alternative annulation strategies can also be employed, such as those involving the reaction of 2-aryl-1,3-indandiones with various reaction partners to build fused or spirocyclic frameworks, although these are more complex than the direct Friedel-Crafts approach for the target molecule. nih.gov

Table 1: Key Ring-Closing Reactions for Indanone Synthesis

ReactionStarting MaterialReagents/CatalystProductReference(s)
Intramolecular Friedel-Crafts Acylation3-Arylpropanoic AcidPolyphosphoric Acid (PPA) or H₂SO₄1-Indanone (B140024) beilstein-journals.org
Intramolecular Friedel-Crafts Acylation3-Arylpropionyl ChlorideAlCl₃1-Indanone beilstein-journals.orgwikipedia.org
Haworth SynthesisArene + Succinic AnhydrideAlCl₃, then reduction, then acidPolycyclic Aromatic System wikipedia.org

Functional Group Interconversions on Pre-formed Indanone and Indane Structures

Once the basic indanone or indane core is formed, functional group interconversions (FGI) can be used to modify the structure. nih.gov For example, if a differently substituted indanone is available, reactions can be performed to introduce or alter functional groups on the aromatic ring or at the C-2 position.

Alkylation at the C-2 position of an indanone, adjacent to the carbonyl group, can be achieved using a base and an alkyl halide. orgsyn.org While not directly required for the synthesis of the title compound (which is unsubstituted at C-2), this demonstrates the versatility of the indanone scaffold. The ketone of the indanone itself is a key functional group that serves as the precursor for the C-1 amine, as will be discussed in section 2.3.

Regioselective Introduction of the 6-Ethoxy Moiety

The precise placement of the ethoxy group at the C-6 position is crucial. This is most effectively accomplished by designing a precursor that already contains the ethoxy group in the correct position prior to the ring-closing reaction.

Etherification Reactions and Strategic Precursor Design

The most common and efficient strategy involves starting with a phenol (B47542) derivative, which is then etherified. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group with a base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (like ethyl iodide or ethyl bromide) in an Sₙ2 reaction. masterorganicchemistry.comyoutube.comlumenlearning.com

For the synthesis of 6-ethoxy-2,3-dihydro-1H-inden-1-amine, a logical precursor would be 6-hydroxy-1-indanone (B1631100). By treating 6-hydroxy-1-indanone with a base and an ethylating agent, the 6-ethoxy-1-indanone intermediate is formed. This strategic placement of the etherification step ensures the correct regiochemistry.

Table 2: Williamson Ether Synthesis for Ethoxy Group Introduction

SubstrateBaseEthylating AgentProductReaction TypeReference(s)
6-Hydroxy-1-indanoneNaH, K₂CO₃, etc.Ethyl iodide, Ethyl bromide6-Ethoxy-1-indanoneSₙ2 masterorganicchemistry.comwikipedia.org
Aromatic PhenolNaH, NaOH, etc.Ethyl Halide, Diethyl SulfateAryl Ethyl EtherSₙ2 masterorganicchemistry.comwikipedia.org

Direct Alkylation and Aromatic Substitution Pathways

Directly adding an ethoxy group to an unsubstituted indane ring is generally not a preferred synthetic route due to challenges in controlling regioselectivity. Electrophilic aromatic substitution on the indane ring would likely lead to a mixture of products.

A more synthetically viable approach, as alluded to in section 2.1.1, is to begin with a commercially available, appropriately substituted aromatic compound. For example, starting with 3-ethoxyphenol, which can be elaborated into 3-(3-ethoxyphenyl)propanoic acid. This precursor, already containing the ethoxy group, can then undergo an intramolecular Friedel-Crafts acylation to directly form 6-ethoxy-1-indanone. beilstein-journals.orgwikipedia.org This method builds the desired substitution pattern into the starting material, avoiding problematic regioselectivity issues later in the synthesis.

Formation of the C-1 Amine Functionality in this compound

The final key step is the conversion of the C-1 carbonyl group of 6-ethoxy-1-indanone into the target primary amine. Reductive amination is the most direct and widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.com

This process typically occurs in one pot and involves two main stages. wikipedia.org First, the ketone (6-ethoxy-1-indanone) reacts with an amine source, often ammonia (B1221849) or an ammonia equivalent like ammonium (B1175870) formate, to form an intermediate imine. wikipedia.orgchemicalbook.com This imine is then reduced in situ to the corresponding primary amine. wikipedia.org

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine intermediate without reducing the starting ketone. masterorganicchemistry.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is also a common method for this reduction. researchgate.net The use of enzymes, such as transaminases, is also emerging as a powerful method for the asymmetric reductive amination of ketones to produce chiral amines. researchgate.netnih.gov

Table 3: Methods for the Formation of the C-1 Amine

PrecursorAmine SourceReducing Agent/CatalystProductMethodReference(s)
6-Ethoxy-1-indanoneAmmonia (NH₃)H₂, Pd/CThis compoundCatalytic Hydrogenation researchgate.net
6-Ethoxy-1-indanoneNH₃ or NH₄OAcNaBH₃CN or NaBH(OAc)₃This compoundChemical Reduction wikipedia.orgmasterorganicchemistry.com
1-IndanoneAmmonium formateN/A (acts as H source)1-AminoindaneLeuckart-Wallach Reaction chemicalbook.com
1-IndanoneAmineω-Transaminase (enzyme)Chiral 1-AminoindaneBiocatalytic Reductive Amination researchgate.netnih.gov

Reductive Amination Strategies for 2,3-Dihydro-1H-inden-1-one Derivatives.masterorganicchemistry.com

Reductive amination is a versatile and widely employed method for the synthesis of amines from ketones or aldehydes. masterorganicchemistry.com This two-step process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by reduction to the corresponding amine. chegg.com This strategy is particularly useful for producing substituted amines and avoids issues of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

The enantioselective synthesis of chiral amines is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. Asymmetric reductive amination of prochiral ketones is a direct and efficient approach to obtain enantiomerically enriched amines. nih.gov This has been successfully applied to the synthesis of various chiral amines, including those with the indane scaffold.

Recent advancements have focused on the development of highly efficient and stereoselective catalysts for this transformation. Both metal-based catalysts and biocatalysts have shown great promise. For instance, iridium complexes with chiral ligands have been used for the asymmetric hydrogenation of imines, yielding chiral amines with high enantioselectivity. nih.gov Furthermore, amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric reductive amination of ketones, offering high conversions and excellent optical purities. researchgate.net These enzymes can be engineered to accept a wide range of substrates, including sterically demanding ketones. researchgate.netnih.gov

A notable example of a solvent-free reductive amination reaction has been reported, leading to C2-symmetrical secondary amines with high diastereoselectivity starting from chiral primary amines like (R)-α-ethylbenzylamine. sigmaaldrich.com

Table 1: Examples of Asymmetric Reductive Amination

Catalyst Type Substrate Product Configuration Enantiomeric Excess (ee) Reference
Iridium/(S,S)-f-Binaphane N-alkyl α-aryl furan-containing imines (S)-amines Up to 90% nih.gov
Amine Dehydrogenase (AmDH) α-hydroxy ketones (S)-vicinal amino alcohols >99% researchgate.net
Rhodium-complex Cyclic imines (R) or (S)-amines Up to 99% researchgate.net

An alternative route to 2,3-dihydro-1H-inden-1-amine and its derivatives involves the catalytic hydrogenation of 2,3-dihydro-1H-inden-1-one oxime. google.com This method provides a pathway to the primary amine, which can then be further functionalized.

The reduction of the oxime can be achieved using various catalytic systems. For example, hydrogenation under Raney nickel catalysis has been reported to yield 2,3-dihydro-1H-inden-1-amine. google.com Another approach involves the use of a Lindlar catalyst for the hydrogenation of related N-alkynyl-2,3-dihydro-1H-inden-1-amines to the corresponding N-alkenyl derivatives. chemicalbook.com

It is important to note that the conditions for these hydrogenations, such as pressure and catalyst choice, can significantly impact the reaction's efficiency and cost, particularly in industrial settings. google.com

Nucleophilic Substitution Reactions Utilizing Chiral Amines.ntu.edu.sg

Nucleophilic substitution reactions are a fundamental method for forming C-N bonds. ntu.edu.sg In the context of synthesizing chiral indane amines, this can involve the reaction of a suitable indane-based electrophile with a chiral amine. While direct nucleophilic aromatic substitution on unactivated arenes is challenging, intramolecular variations of this reaction have been developed. ntu.edu.sg

Chiral amines are not only important as target molecules but also serve as valuable reagents and building blocks in asymmetric synthesis. sigmaaldrich.com They can be used as chiral auxiliaries or as nucleophiles in substitution reactions to introduce a stereocenter. For example, (S)-2-amino-3-methylbutane has been used as a chiral building block in the synthesis of bioactive molecules. sigmaaldrich.com

Multi-component Reactions and Cascade Sequences for Indane Amine Synthesis.acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of nitrogen-containing heterocycles. nih.gov

Cascade reactions, which involve a series of intramolecular transformations, can also be employed for the synthesis of indane-based structures. For instance, a three-component cascade reaction of cyclic ketones, arylamines, and benzoylmethylene malonates has been developed to access tetrahydroindoles. nih.gov Another example is the synthesis of indenodihydropyridine and indenopyridine compounds through a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones. acs.org These reactions often proceed with high yields and allow for the construction of complex molecular architectures in a single step. acs.org

Enantioselective Synthesis of Chiral this compound

Chiral Catalysis in Indane Amine Synthesis.nih.govbldpharm.com

The development of chiral catalysts is paramount for the enantioselective synthesis of chiral amines like this compound. Chiral catalysis can be broadly categorized into metal-based catalysis and biocatalysis.

In metal-based catalysis, transition metals such as iridium, ruthenium, and rhodium are complexed with chiral ligands. These chiral catalysts can then mediate asymmetric transformations, such as the hydrogenation of imines, with high enantioselectivity. nih.gov The design of the chiral ligand is crucial for achieving high levels of stereocontrol.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric synthesis of chiral amines. nih.govresearchgate.net These enzymes can be optimized through protein engineering techniques like directed evolution to enhance their activity, stability, and substrate scope. rochester.edu Whole-cell biocatalysts are often used to simplify the process and avoid the need for cofactor regeneration systems. researchgate.net

Kinetic Resolution and Deracemization Strategies

Kinetic resolution and deracemization are powerful techniques for obtaining enantiopure compounds from racemic mixtures. princeton.eduwikipedia.org Kinetic resolution operates by having the two enantiomers in a racemate react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). wikipedia.org Deracemization, a more advanced and atom-economical approach, converts the undesired enantiomer into the desired one, theoretically enabling a 100% yield of a single enantiomer from a racemate. nih.gov

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers highly selective methods for resolving amines. ω-Transaminases (ω-TAs) have been effectively used in the deracemization of various chiral amines. acs.orgacs.org These processes can be designed as cascade reactions where one enantiomer is selectively deaminated by an (R)- or (S)-selective ω-TA, and the resulting ketone is then re-aminated to the desired antipode by another enantiocomplementary ω-TA. acs.org By controlling reaction conditions, such as removing coproducts under reduced pressure, these one-pot deracemizations can achieve high yields and excellent enantiomeric excess (>99% ee). acs.org

Another strategy involves the combination of an enantioselective oxidase and a non-selective reducing agent. researchgate.net For instance, a monoamine oxidase (MAO) variant from Aspergillus niger can selectively oxidize the (R)-enantiomer of a benzylisoquinoline. The resulting imine intermediate is then non-stereoselectively reduced by an achiral reducing agent like ammonia-borane, leading to the accumulation of the (S)-enantiomer with high enantiopurity. nih.gov

Chemical Catalysis: Non-enzymatic methods for the kinetic resolution of primary and cyclic secondary amines have also been extensively developed. ethz.chresearchgate.net A prominent approach is the enantioselective acylation catalyzed by chiral catalysts. For example, a dual-catalysis system employing a chiral hydrogen-bonding catalyst alongside an achiral nucleophilic cocatalyst, such as 4-di-n-propylaminopyridine, has been shown to effectively resolve benzylic amines. nih.gov Similarly, Brønsted acid-catalyzed condensation between a racemic amine and a 1,3-diketone can furnish enantioenriched enaminones and recover the unreacted amine with high enantioselectivity. nih.gov These methods are applicable to a broad range of aromatic and aliphatic primary amines and represent key strategies for accessing enantiopure building blocks like this compound.

MethodCatalyst/Reagent TypePrincipleTypical SubstratesReference
Enzymatic DeracemizationEnantiocomplementary ω-TransaminasesSelective oxidation of one enantiomer and reduction of the intermediate ketone to the other enantiomer.Chiral amines acs.org
Chemoenzymatic DeracemizationMonoamine Oxidase (MAO) + Achiral ReductantEnantioselective oxidation of one enantiomer followed by non-selective reduction of the imine intermediate.Cyclic amines, Benzylisoquinolines nih.gov
Catalytic Kinetic ResolutionChiral Phosphoric Acid / Brønsted AcidEnantioselective condensation with a dicarbonyl compound.Aromatic and Aliphatic Primary Amines nih.gov
Catalytic Kinetic ResolutionDual Catalyst: Chiral HB Catalyst + Achiral NucleophileEnantioselective acylation.Benzylic Amines nih.gov

Chirality Transfer Approaches

Chirality transfer, or asymmetric induction, involves the synthesis of a chiral molecule under the influence of a chiral element, such as a chiral auxiliary, catalyst, or starting material from the chiral pool. This approach avoids the 50% theoretical yield limit of classical resolution.

Chiral Pool Synthesis: The chiral pool refers to the collection of inexpensive, enantiopure natural products like amino acids and sugars. These can serve as starting materials for complex chiral molecules. For instance, enantiopure (R)- and (S)-phenylalanines have been used to synthesize the corresponding enantiomers of 2-N-carbomethoxy-5-aminoindane. researchgate.net The synthesis begins with a Friedel-Crafts reaction of N-carbomethoxy phenylalanine to form a chiral 2-N-carbomethoxy-1-indanone, effectively transferring the stereocenter from the amino acid to the indane core. Subsequent transformations, including reduction, protection, and regioselective nitration, lead to the final aminoindane derivative. researchgate.net This strategy leverages the inherent chirality of the starting material to build the desired stereocenter into the target molecule from the outset.

ApproachChiral SourceKey StepExample ProductReference
Chiral Auxiliary(R)-Phenylglycine amideDiastereoselective reduction of a ketimine.(S)-1-Aminoindane researchgate.net
Chiral Auxiliarytert-Butanesulfinamide (tBS)Diastereoselective reduction or addition to an N-sulfinyl imine.Primary Chiral Amines nih.gov
Chiral Pool Synthesis(S)- or (R)-PhenylalanineIntramolecular Friedel-Crafts cyclization of the chiral amino acid derivative.(S)- or (R)-2-N-carbomethoxy-5-aminoindane researchgate.net

Advanced Synthetic Transformations for this compound Derivatives

Once the core structure of this compound is synthesized, advanced transformations can be employed to create a diverse range of derivatives. These methods are crucial for developing structure-activity relationships in medicinal chemistry and for creating novel functional materials.

Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. rsc.org This strategy is highly efficient as it circumvents the need to carry functional groups through a lengthy synthetic sequence and allows for the rapid diversification of a common core structure.

For indane scaffolds, electrophilic aromatic substitution reactions are a common LSF strategy. An efficient synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride was developed starting from the readily available 2-aminoindan (B1194107). researchgate.net After protection of the amine, the aromatic ring undergoes two sequential Friedel-Crafts reactions—first an acetylation and then, after reduction of the ketone, a second acetylation—to introduce two ethyl groups with high regioselectivity. researchgate.net Similarly, nitration of an N-protected 4-aminoindane derivative has been demonstrated, where a mixture of nitric and sulfuric acid installs a nitro group onto the benzene ring of the indane core. chemicalbook.com These methods could be readily applied to an N-protected this compound to generate a library of analogues with varied substituents on the aromatic ring, thereby diversifying the molecular properties.

ReactionReagentsPurposeScaffold ExampleReference
Friedel-Crafts AcetylationAcetyl Chloride, AlCl₃Introduces an acetyl group to the aromatic ring, which can be further modified (e.g., reduced to an ethyl group).N-protected-2-aminoindan researchgate.net
NitrationHNO₃, H₂SO₄Installs a nitro group, a versatile handle for further transformations (e.g., reduction to an amine).N-(2,3-dihydro-1H-inden-4-yl)acetamide chemicalbook.com
C-H AmidationVisible Light, PhotocatalystDirectly forms a C-N bond at a C-H position, useful for peptide conjugation.N-unprotected Indoles nih.gov

Convergent and Divergent Synthesis Strategies

In contrast, a divergent synthesis begins with a common core intermediate which is then elaborated into a library of structurally related compounds. This strategy is exceptionally well-suited for medicinal chemistry, where many analogues are needed for screening. The late-stage functionalization reactions described previously are prime examples of divergent synthesis. researchgate.net Starting with a multigram quantity of enantiopure this compound (after N-protection), one could apply a series of parallel reactions (e.g., halogenation, nitration, acylation, alkylation) to the aromatic ring or modifications to the amine functionality to rapidly generate a diverse library of derivatives. This allows for systematic exploration of the chemical space around the parent molecule.

Reaction Mechanisms and Chemical Transformations Involving 6 Ethoxy 2,3 Dihydro 1h Inden 1 Amine and Its Scaffolds

Mechanistic Elucidation of Amine-Functionalization Reactions on Indane Systems

The introduction of an amine group onto the indane scaffold is a critical transformation, often serving as a gateway to a diverse range of derivatives. A primary route to obtaining 1-aminoindanes is the reduction of the corresponding 1-indanone (B140024) oxime. This reaction can be performed using various reducing agents, with the mechanism generally involving the addition of hydride or its equivalent to the C=N double bond.

One common method involves catalytic hydrogenation, for instance, using Raney nickel under hydrogen pressure. google.com The reaction proceeds via the adsorption of the oxime onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the nitrogen and carbon atoms of the oxime group. The process is typically carried out in a solvent such as ethanol.

Another approach is the use of metal hydrides like sodium borohydride (B1222165) in the presence of a Lewis acid or a transition metal salt. The mechanism here involves the coordination of the Lewis acid to the oxime oxygen, which activates the C=N bond towards nucleophilic attack by the hydride.

The synthesis of 2,3-dihydro-1H-indenes-1-amine can also be achieved through a "two steps treated as one" process starting from 2,3-dihydro-1H-1-indanone. google.com In this procedure, the indanone is first converted to the corresponding oxime with hydroxylamine (B1172632) or its salt in an alkaline solution. Without isolation, the oxime is then reduced, for example, with an aluminum-nickel alloy. google.com

The table below summarizes typical conditions for the synthesis of 1-aminoindane from 1-indanone oxime.

Table 1: Synthesis of 1-Aminoindane from 1-Indanone Oxime

Starting Material Reagents Solvent Conditions Product
2,3-dihydro-1H-1-Indanone oxime Raney Ni, H₂ Ethanol 50 psi, 25 hours 2,3-dihydro-1H-indenes-1-amine
2,3-dihydro-1H-1-Indanone Hydroxylamine, NaOH; then Al-Ni alloy Water/Organic Solvent Sequential reaction 2,3-dihydro-1H-indenes-1-amine

Role of the Indane Scaffold in Metal-Catalyzed and Organocatalyzed Transformations

The rigid bicyclic structure of the indane scaffold makes it a valuable component in both metal-catalyzed and organocatalyzed reactions. Its conformational rigidity can impart a high degree of stereocontrol in asymmetric catalysis. Chiral indane derivatives are often employed as ligands for transition metals or as the core of organocatalysts.

In metal catalysis, the indane scaffold can serve as a backbone for chiral ligands that coordinate to a metal center. The steric bulk and the specific geometry of the indane ligand can create a well-defined chiral pocket around the metal, directing the approach of substrates and leading to high enantioselectivity. For example, indane-based phosphine (B1218219) ligands have been used in asymmetric hydrogenation and cross-coupling reactions.

The indane framework is also utilized in organocatalysis. Chiral amines derived from the indane scaffold can act as catalysts in reactions such as aldol (B89426) and Mannich reactions. The stereochemical outcome of these reactions is often dictated by the conformation of the enamine or iminium ion intermediate, which is influenced by the rigid indane structure.

The use of scaffolds to pre-organize multiple reactive groups is a key strategy in catalysis, mimicking the function of enzymes. nih.gov The indane scaffold can be functionalized with different catalytic groups, and their spatial arrangement, enforced by the rigid framework, can lead to synergistic catalytic effects and enhanced reaction rates. nih.gov

Cycloaddition Reactions and Their Mechanistic Pathways in Indane Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and the indane scaffold can participate in these reactions in various ways. numberanalytics.comchemistrytalk.org The most common type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org

In the context of indane chemistry, the aromatic ring of the indane system can potentially act as a diene, although this is generally unfavorable due to the loss of aromaticity. More commonly, an indane derivative might be functionalized with a diene or a dienophile.

For instance, a vinyl-substituted indane could act as a dienophile in a Diels-Alder reaction. The stereochemical outcome of such a reaction would be influenced by the existing stereocenters on the indane scaffold.

A study on the cycloaddition reactions of indanedioneketene, a highly reactive species generated from the thermal decomposition of a phenyliodonium (B1259483) ylide, with enol ethers demonstrates the formation of [4+2] cycloadducts. nih.gov The initially formed products are labile and can undergo further transformations like tautomerization or acid-catalyzed rearrangement. nih.gov Density functional theory (DFT) studies have been employed to understand the polar nature of these cycloaddition reactions and to propose mechanistic pathways. nih.gov

Intramolecular cycloadditions involving indane derivatives are also possible. chemistrytalk.org If a diene and a dienophile are tethered to the same indane scaffold, an intramolecular Diels-Alder reaction can lead to the formation of complex, polycyclic structures.

Oxidative and Reductive Chemical Transformations of 2,3-Dihydro-1H-indene Derivatives

The 2,3-dihydro-1H-indene scaffold is susceptible to both oxidative and reductive transformations at several positions.

Oxidative Transformations: The benzylic C-H bonds at the 1 and 3 positions of the indane ring are particularly susceptible to oxidation. This can lead to the formation of indanols, indanones, or indenes, depending on the oxidant and reaction conditions. Reagents like chromium trioxide, potassium permanganate, or more modern catalytic oxidation systems can be employed for this purpose. The amine group in 6-ethoxy-2,3-dihydro-1H-inden-1-amine can also be a site of oxidation, potentially leading to oximes, nitrones, or, under harsher conditions, cleavage of the C-N bond. Intramolecular oxidative cyclization of alkenes mediated by rhodium(III)/cobalt(III) porphyrins has been shown to produce unsaturated heterocyclic compounds, a strategy that could be applied to appropriately substituted indane derivatives. rsc.org

Reductive Transformations: As discussed in section 3.1, the reduction of an indanone oxime is a key method for synthesizing 1-aminoindanes. google.com The aromatic ring of the indane scaffold can be reduced under catalytic hydrogenation conditions, typically using catalysts like rhodium on carbon or ruthenium on carbon at high pressures and temperatures. This would lead to the corresponding ethoxy-octahydro-inden-1-amine. The choice of catalyst and conditions is crucial to achieve selectivity between the reduction of the aromatic ring and any other functional groups present.

C-H Activation and Site-Selective Functionalization Strategies in Indane Systems

C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering more atom-economical and efficient synthetic routes. scholaris.ca The indane scaffold presents several C-H bonds that could be targeted for functionalization, including those on the aromatic ring and the aliphatic portion.

Achieving site-selectivity is a major challenge. rsc.orgnih.gov In the case of this compound, the directing effect of the amine and ethoxy groups would play a crucial role in palladium-catalyzed C-H activation reactions. The amine group, often after protection, can act as a directing group to functionalize the C-H bonds at the ortho-position (C7). Similarly, the ethoxy group could direct functionalization to the C5 position.

Late-stage C-H functionalization is of particular interest for modifying complex molecules. scholaris.ca Palladium-catalyzed C-H activation has been successfully used for the site-selective and diastereoselective functionalization of α-amino acid and peptide derivatives, and similar strategies could be applied to aminoindanes. rsc.org The use of transient directing groups is another strategy to achieve site-selectivity in C-H functionalization. nih.gov

The benzylic C-H bonds at C1 and C3 are also prime targets for functionalization. Metal-catalyzed carbene or nitrene insertion reactions are common methods for functionalizing these positions.

The table below outlines potential C-H functionalization strategies for the indane scaffold.

Table 2: Potential C-H Functionalization Strategies for the Indane Scaffold

Position Strategy Catalyst/Reagent Potential Product
Aromatic C-H Directed C-H activation Pd(OAc)₂, directing group Arylated/Alkylated indane
Benzylic C-H (C1/C3) Carbene/Nitrene insertion Rh₂(OAc)₄, diazo compound Functionalized indane at C1/C3
Aromatic C-H Friedel-Crafts acylation AlCl₃, acetyl chloride Acetylated indane

Studies on Intramolecular Cyclizations and Rearrangements

The indane scaffold can be a precursor for the synthesis of more complex fused-ring systems through intramolecular cyclizations. encyclopedia.pubwikipedia.org These reactions are often driven by the formation of a thermodynamically stable product and are subject to kinetic control based on ring size. libretexts.org

For example, an indane derivative with an appropriately placed nucleophile and electrophile can undergo intramolecular cyclization to form a new ring. The amine group of this compound could act as a nucleophile to attack an electrophilic center tethered to another part of the molecule.

Palladium-catalyzed intramolecular annulation of internal alkynes tethered to anilines has been used to synthesize 3,4-fused tricyclic indoles. encyclopedia.pub A similar strategy could be envisioned starting from a suitably functionalized 1-aminoindane.

Rearrangement reactions of indane derivatives are also known. For instance, under acidic conditions, carbocationic intermediates can be formed, which may undergo Wagner-Meerwein type rearrangements, leading to skeletal reorganization. The specific pathway of such a rearrangement would depend on the substitution pattern of the indane ring and the stability of the intermediate carbocations.

Applications in Medicinal Chemistry and Chemical Biology: Scaffold Based Research

Design and Synthesis of Novel Pharmacological Probes Bearing the 6-Ethoxy-2,3-dihydro-1H-inden-1-amine Scaffold

The synthesis of derivatives based on the 2,3-dihydro-1H-inden-1-amine framework is a critical step in the development of new pharmacological probes. The synthetic routes to access these molecules often involve multi-step sequences. For instance, the synthesis of related indene (B144670) derivatives can be achieved through the reaction of substituted phthalic anhydrides with diethylmalonate. Furthermore, functionalized indanones can serve as key intermediates. The introduction of an ethoxy group at the 6-position can be accomplished through standard etherification reactions on a precursor with a hydroxyl group at the corresponding position.

The amine functionality at the 1-position is a key handle for diversification, allowing for the attachment of various substituents through reactions such as acylation, alkylation, and reductive amination. For example, the synthesis of indene-derived hydrazides involves the esterification of an indene-based carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the hydrazide, and subsequent condensation with various aldehydes to generate a library of derivatives. This synthetic versatility allows for the systematic exploration of the chemical space around the this compound scaffold to develop probes with tailored pharmacological properties.

Utility as a Privileged Scaffold in Contemporary Drug Discovery Programs

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new drugs. researchgate.net The 2,3-dihydro-1H-inden-1-amine core, and by extension its 6-ethoxy derivative, exhibits characteristics that suggest its potential as a privileged scaffold. The rigid bicyclic structure of the indane system provides a defined three-dimensional orientation for the appended functional groups, which can facilitate specific interactions with biological macromolecules.

The presence of the amine group allows for the formation of key hydrogen bonds and salt bridges with target proteins, a common feature in many drug-receptor interactions. The ethoxy group at the 6-position can influence the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for drug development. While direct and extensive evidence labeling this compound as a universally privileged scaffold is not yet established in the literature, the diverse biological activities reported for its structural analogs, particularly in the areas of kinase and enzyme inhibition, point towards its potential utility in various drug discovery programs. nih.gov

Modulation of Specific Biological Targets by Indane Amine Derivatives

Derivatives of the 2,3-dihydro-1H-inden-1-amine scaffold have been investigated for their ability to modulate the activity of several important biological targets, including kinases and cholinesterase enzymes.

Kinase Inhibition Profiles

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of kinase inhibitors is a major focus of modern drug discovery.

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease. The kinase activity of LRRK2 is a key therapeutic target. While specific studies on this compound derivatives as LRRK2 inhibitors are not yet prominent in the literature, the structural features of the indane amine scaffold are relevant to the design of kinase inhibitors. Many known LRRK2 inhibitors feature heterocyclic cores that can be mimicked by the indane structure. The amine functionality can act as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The ethoxy substituent could potentially be oriented towards a hydrophobic pocket within the active site, thereby enhancing binding affinity. Further research is warranted to explore the potential of the this compound scaffold in the development of novel LRRK2 inhibitors.

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.

Recent studies have explored the potential of indene-based compounds as cholinesterase inhibitors. Specifically, a series of indene-derived hydrazides have been synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov One of the most potent compounds in this series, a molecule referred to as SD-30, demonstrated significant inhibition of both enzymes. nih.gov The study highlighted that a hydroxyl group at the para-position of a benzylidene moiety attached to the hydrazide was beneficial for activity. nih.gov Shifting this hydroxyl group to the meta-position resulted in a decrease in inhibitory potency. nih.gov

The inhibitory activities of selected indene-derived hydrazides are presented in the table below.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
SD-3013.86 ± 0.16348.55 ± 0.136
SD-2440.43 ± 0.06792.86 ± 0.066
Data sourced from a study on indene-derived hydrazides targeting cholinesterase enzymes. nih.gov

These findings suggest that the indane scaffold can serve as a valuable template for the design of new cholinesterase inhibitors. The specific substitution pattern on the scaffold and its appended functionalities plays a crucial role in determining the inhibitory potency and selectivity towards AChE and BChE.

Phosphodiesterase 4 (PDE4) Inhibition and Selectivity

Phosphodiesterase 4 (PDE4) is a key enzyme in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in numerous cellular processes, including inflammation. tandfonline.comfrontiersin.org Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. acs.orgnih.govtandfonline.com The development of selective PDE4 inhibitors is an active area of research, aiming to maximize therapeutic efficacy while minimizing side effects like nausea and emesis. tandfonline.comtandfonline.com

Recent research has explored the potential of 2,3-dihydro-1H-inden-1-one derivatives, which are structurally related to this compound, as dual inhibitors of both PDE4 and acetylcholinesterase (AChE), with potential applications in the treatment of Alzheimer's disease. nih.gov In one study, a series of novel 2,3-dihydro-1H-inden-1-ones were designed and synthesized as catechol ether-based dual inhibitors. nih.gov Among the synthesized compounds, a derivative featuring a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring demonstrated notable inhibitory activity against PDE4D. nih.gov

This finding is significant as it highlights the potential of the 6-alkoxy-substituted indane scaffold as a basis for the development of potent and selective PDE4 inhibitors. The ethoxy group at the 6-position can be considered a key structural feature for interaction with the active site of the PDE4 enzyme.

Table 1: Inhibitory Activity of 2,3-dihydro-1H-inden-1-one Derivative against PDE4D

Compound Substitution at 6-position PDE4D IC₅₀ (µM)
12C 2-(piperidin-1-yl)ethoxy 1.88

Data sourced from a study on dual PDE4/AChE inhibitors. nih.gov

Further optimization of the substituents on the indane ring and the amine function could lead to the discovery of even more potent and selective PDE4 inhibitors. The development of such compounds based on the this compound scaffold could offer new therapeutic options for a variety of inflammatory and neurological disorders. tandfonline.comfrontiersin.org

Nuclear Receptor Modulators

Nuclear receptors are a family of ligand-activated transcription factors that play crucial roles in regulating a wide array of physiological processes, making them important drug targets. The this compound scaffold has been investigated for its potential to modulate the activity of several nuclear receptors.

The retinoic acid receptor alpha (RARα) is a key regulator of cellular differentiation and proliferation, and its agonists are used in the treatment of acute promyelocytic leukemia. The indene skeleton has been identified as a promising platform for the development of novel RARα agonists.

In a study focused on designing and synthesizing new indene-derived RARα agonists, researchers established important structure-activity relationships (SAR). It was found that the nature of the linker between the hydrophobic indene core and a polar region is critical for RARα isotype selectivity. Specifically, an amide linker was identified as a key structural feature for achieving RARα specificity. This is thought to be due to a favorable hydrogen-bonding interaction between the amide group of the ligand and a serine residue (Ser232) within the ligand-binding pocket of RARα.

While the specific compound this compound was not evaluated, the study did investigate the impact of alkoxy substituents on the indene ring. The findings suggested that an alkoxy group, particularly at the 2-position, was generally not favorable for RARα binding affinity. However, the study did not exclude the potential for beneficial substitutions at other positions, such as the 6-position.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and is a validated target for insulin-sensitizing drugs used in the treatment of type 2 diabetes. nih.govfrontiersin.org While there is no direct evidence of this compound or its close derivatives acting as PPARγ modulators in the reviewed literature, the structural characteristics of the indane scaffold suggest its potential for such activity.

The development of selective PPARγ modulators (SPPARγMs) is an area of intense research, with the goal of separating the therapeutic anti-diabetic effects from side effects like weight gain and edema. nih.gov Some angiotensin II receptor blockers (ARBs) have been found to possess selective PPARγ modulating activity. nih.gov The structural features of these molecules could provide a basis for designing indane-based PPARγ modulators. The rigid bicyclic system of the indane core could serve as a hydrophobic anchor, while modifications to the amine and ethoxy groups could be explored to optimize interactions with the PPARγ ligand-binding domain.

Cannabinoid Receptor Type 2 (CB2R) Ligand Development

The cannabinoid receptor type 2 (CB2R) is primarily expressed in the immune system and is a promising therapeutic target for a variety of inflammatory and neurodegenerative disorders, as its activation is generally devoid of the psychotropic effects associated with CB1R. nih.govnih.govnih.gov The development of selective CB2R ligands is a key area of research. nih.govnih.gov

Interestingly, the indane scaffold has been utilized in the design of selective CB2R ligands. In an effort to improve the affinity and selectivity of a series of 4,5-dihydro-1H-benzo[g]indazole compounds, researchers replaced this scaffold with a 1,4-dihydroindeno[1,2-c]pyrazole system. nih.gov This modification, incorporating the indene core, represents a successful example of scaffold hopping to achieve desired pharmacological properties at the CB2R.

While direct studies on this compound as a CB2R ligand are not available, the proven utility of the broader indane framework in this context suggests that derivatives of this compound could be promising candidates for development as novel CB2R modulators. Further exploration of substitutions on the indane ring and the amine functionality could lead to the identification of potent and selective CB2R ligands.

Angiotensin II Type 1 Receptor (AT1R) Antagonism

The angiotensin II type 1 receptor (AT1R) is a key component of the renin-angiotensin system (RAS), and its blockade is a well-established therapeutic strategy for the management of hypertension. The "sartan" class of drugs are potent and selective AT1R antagonists.

A common structural feature of many AT1R antagonists is the presence of a biphenyl (B1667301) tetrazole moiety or a bioisosteric acidic group, which is crucial for their pharmacological activity. While there are no specific reports of this compound or its direct derivatives as AT1R antagonists, the indane scaffold could potentially be incorporated into novel sartan-like structures. The rigid indane core could serve as a central scaffold to which the necessary pharmacophoric elements for AT1R antagonism are attached. The design of such molecules would involve the strategic placement of an acidic group and other substituents on the indane ring system to mimic the binding mode of known sartans.

Neuroprotective Properties of Indane Amine Derivatives

The search for effective neuroprotective agents to combat neurodegenerative diseases like Parkinson's and Alzheimer's is a major focus of medicinal chemistry. nih.govnih.govingentaconnect.comoamjms.eufrontiersin.org The indane amine scaffold is a key feature of several compounds with demonstrated neuroprotective properties.

Derivatives of 2,3-dihydro-1H-inden-1-amine have been designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose elevated levels are associated with Parkinson's disease. nih.gov These inhibitors, developed based on the structure of the anti-Parkinsonian drug rasagiline (B1678815), have shown neuroprotective effects in preclinical studies. nih.gov The indane nucleus is also a core component of other neuroprotective molecules. eburon-organics.com

More recently, as mentioned in section 5.3.3, 2,3-dihydro-1H-inden-1-one derivatives have been investigated as dual inhibitors of PDE4 and AChE for the treatment of Alzheimer's disease. nih.gov A compound from this series, with a 2-(piperidin-1-yl)ethoxy group at the 6-position, exhibited neuroprotective effects comparable to the established Alzheimer's drug donepezil. nih.gov This highlights the potential of the 6-alkoxy-substituted indane scaffold in the design of multi-target ligands with neuroprotective activity. The combination of PDE4 inhibition and other mechanisms of action within a single molecule based on the this compound framework represents a promising strategy for developing novel therapeutics for complex neurodegenerative disorders.

Antiproliferative and Anticancer Activities of Indenone Derivatives

While research on the direct antiproliferative and anticancer activities of this compound is not extensively documented in publicly available literature, the broader class of indenone and indane derivatives has shown promise in this area. These scaffolds serve as precursors and structural motifs in the synthesis of compounds with potential anticancer properties.

Indenone derivatives, which are structurally related to indanamines, have been investigated for their ability to inhibit cancer cell growth. For instance, certain indenone compounds have been found to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. The core structure of these molecules allows for modifications that can enhance their interaction with biological targets involved in cell proliferation and survival.

The research into related indane derivatives has also provided valuable insights. For example, derivatives of the indane scaffold have been explored as inhibitors of enzymes crucial for cancer progression, such as protein kinases. The structural rigidity of the indane core is instrumental in positioning functional groups to effectively bind to the active sites of these enzymes.

Development of Chemical Probes for Biological Systems

The unique structural characteristics of the this compound scaffold make it a valuable component in the development of chemical probes. These probes are essential tools for studying biological systems, allowing researchers to investigate the function, localization, and interactions of specific biomolecules.

The design of a chemical probe based on this scaffold would typically involve the incorporation of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, while retaining the core's ability to bind to a specific biological target. The ethoxy group at the 6-position and the amine at the 1-position offer synthetic handles for such modifications without significantly altering the scaffold's inherent binding properties.

The development of probes from related indane scaffolds has demonstrated the utility of this approach. These probes have been employed in various biological assays to elucidate the roles of their target proteins in cellular processes, including those relevant to disease states.

Pharmacokinetic and Metabolic Stability Considerations in Scaffold Design

When designing new therapeutic agents, the pharmacokinetic and metabolic stability of the chosen scaffold are of paramount importance. These properties determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, ultimately influencing its efficacy and safety.

The 2,3-dihydro-1H-inden-1-amine scaffold, including the 6-ethoxy derivative, possesses physicochemical properties that can be fine-tuned to optimize its pharmacokinetic profile. The lipophilicity, a key factor in drug absorption and distribution, can be modulated by modifying substituents on the aromatic ring and the amine group.

Metabolic stability is another critical consideration. The primary sites of metabolism on the indenamine scaffold are often the aromatic ring and the benzylic position of the amine. The introduction of an ethoxy group at the 6-position, as in this compound, can influence metabolic pathways. For instance, it may block a potential site of hydroxylation, thereby enhancing the compound's metabolic stability and prolonging its half-life in the body.

The table below summarizes key considerations in the design of indenamine-based scaffolds.

Parameter Design Consideration Impact on Scaffold Properties
Lipophilicity Modification of substituents on the aromatic ring and amine group.Affects absorption, distribution, and cell permeability.
Metabolic Stability Introduction of blocking groups (e.g., ethoxy) on the aromatic ring.Can prevent metabolic hydroxylation, increasing half-life.
Metabolic Stability Modification of the amine group.Can prevent N-dealkylation and oxidation.
Target Binding Strategic placement of functional groups.Enhances affinity and selectivity for the biological target.

Future Directions and Emerging Research Avenues for 6 Ethoxy 2,3 Dihydro 1h Inden 1 Amine Research

Exploration of Novel Catalytic and Green Synthetic Pathways

Future research into the synthesis of 6-ethoxy-2,3-dihydro-1H-inden-1-amine and its derivatives will likely prioritize the development of more sustainable and efficient methodologies. Current industrial processes for related compounds, such as rasagiline (B1678815), often involve multi-step sequences that may use harsh reagents or require stringent reaction conditions. google.com

Emerging research focuses on "green" chemistry principles to minimize environmental impact. rsc.org This involves the use of renewable starting materials, atom-economical reactions, and catalytic processes to reduce waste and energy consumption. For the synthesis of indane amines, future pathways could include:

Catalytic Reductive Amination: Developing novel catalysts (e.g., based on non-precious metals) for the direct reductive amination of the corresponding indanone precursor, 6-ethoxy-2,3-dihydro-1H-inden-1-one. This would streamline the synthesis by combining oximation and reduction steps.

Biocatalysis: Employing enzymes, such as transaminases, to perform the asymmetric synthesis of the chiral amine, yielding enantiomerically pure products under mild, aqueous conditions. This approach offers high selectivity and significantly reduces the environmental footprint.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can enhance safety, improve reaction control, and allow for more efficient scaling up of production.

Lignin Valorization: Research has demonstrated the potential to produce indane derivatives from lignin, a renewable biomass source, using modified niobium-based catalysts. rsc.org Future work could adapt these methods to generate functionalized precursors for this compound, creating a truly bio-based synthetic route.

A systematic evaluation of these new synthetic pathways using tools like the CHEM21 green metrics toolkit will be imperative to quantify their environmental benefits and guide the selection of the most sustainable options for future manufacturing. rsc.org

Design and Synthesis of Highly Selective and Potent Indane Amine Analogues

The structural similarity of the 2,3-dihydro-1H-inden-1-amine scaffold to established therapeutic agents, particularly monoamine oxidase B (MAO-B) inhibitors like rasagiline, provides a clear roadmap for future medicinal chemistry efforts. nih.gov Inhibition of MAO-B is a validated strategy for treating Parkinson's disease, and there is ongoing research to discover new inhibitors with improved potency and selectivity. nih.govparkinson.org

Future research will focus on designing and synthesizing novel analogues of this compound by:

Fragment-Based Drug Design (FBDD): This strategy involves linking the indane amine core, which binds to a key region of the target enzyme, with various hydrophobic fragments that can interact with adjacent pockets. nih.gov A study on rasagiline derivatives successfully employed this strategy, using different chemical linkers to connect the indane moiety to other fragments, yielding a promising MAO-B inhibitor with high isoform selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial. This includes altering the substitution pattern on the aromatic ring, modifying the ethoxy group, and exploring different substituents on the amine to understand their impact on target binding and selectivity. The goal is to develop compounds with high affinity for MAO-B while minimizing activity at other targets like MAO-A to reduce potential side effects. nih.govparkinsons.org.uk

These efforts will generate libraries of novel analogues for biological screening, potentially leading to next-generation therapeutic candidates for neurodegenerative disorders. nih.gov

Integration with Fragment-Based Drug Discovery and DNA-Encoded Library Technologies

To explore the therapeutic potential of the indane amine scaffold beyond known targets, modern high-throughput discovery technologies are essential. Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library Technology (DELiT) offer powerful platforms for identifying novel molecular interactions. mdpi.com

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The rigid 2,3-dihydro-1H-inden-1-amine core could serve as an excellent starting fragment or be incorporated into larger fragments for screening against a wide array of therapeutic targets.

DNA-Encoded Library Technology (DELiT): DELiT enables the synthesis and screening of massive chemical libraries, often containing billions of unique molecules, where each compound is tagged with a unique DNA barcode. mdpi.com Future research could involve incorporating this compound or related indanone precursors as building blocks in the creation of new DNA-encoded libraries. Screening these libraries against challenging disease targets could rapidly identify novel hits with unique modes of action, accelerating the starting point for new drug discovery programs. nih.gov

The integration of these technologies will allow researchers to cast a much wider net, probing the interactions of the indane amine scaffold with hundreds or thousands of proteins simultaneously and unlocking previously unimagined therapeutic applications.

Multi-Targeting and Polypharmacology Approaches in Indane Amine Medicinal Chemistry

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by polypharmacology, which aims to design single molecules that can modulate multiple targets relevant to a complex disease. This approach is particularly promising for multifactorial conditions like neurodegenerative diseases.

MAO-B inhibitors, for instance, are known to have effects beyond simple dopamine (B1211576) metabolism, including potential roles in neuroprotection and reducing oxidative stress. nih.govnih.gov Future research on this compound analogues can leverage this by intentionally designing molecules with a specific multi-target profile. For example, researchers could aim to combine MAO-B inhibition with other relevant activities, such as:

Antioxidant Properties: Indane derivatives have been identified with significant antioxidant and free radical scavenging activity. mdpi.com

Anti-inflammatory Activity: Chronic neuroinflammation is a key feature of many neurodegenerative diseases.

Alpha-synuclein (B15492655) Aggregation Inhibition: Preventing the aggregation of alpha-synuclein is a major therapeutic goal in Parkinson's disease, and some MAO-B inhibitors have been shown to influence this process. nih.gov

By designing analogues of this compound that possess a curated profile of activities, it may be possible to develop more effective disease-modifying therapies.

Development of Indane Amine-Based Chemical Biology Tools and Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in cells and organisms. nih.govnih.gov The development of probes based on the this compound scaffold represents a significant future direction.

Given the known interaction of related compounds with MAO-B, a key application would be the creation of probes to study this enzyme. nih.gov This could involve:

Labeled Ligands: Synthesizing derivatives of this compound that incorporate a reporter tag, such as a fluorescent dye or a radioactive isotope. These labeled probes could be used in imaging studies (e.g., PET imaging) to visualize the distribution and density of MAO-B in the brain, aiding in disease diagnosis and monitoring.

Activity-Based Probes: Designing probes that covalently bind to the active site of MAO-B. These tools are invaluable for identifying the active pool of the enzyme in complex biological samples and for screening for new inhibitors.

Photoaffinity Probes: Creating analogues that can be activated by light to form a permanent bond with their target protein. These are powerful tools for target identification and validating the molecular interactions of the indane amine scaffold.

Developing a suite of such chemical biology tools would not only advance our understanding of MAO-B but could also be applied to any new targets identified for this scaffold through the screening efforts described in section 7.3. rsc.org

Application in Materials Science and Advanced Functional Materials

The utility of amines and their derivatives extends beyond medicine into the realm of materials science. ijrpr.comnumberanalytics.com The unique rigid, bicyclic structure of the indane core combined with the reactive primary amine makes this compound an interesting building block for novel polymers and functional materials.

Future research could explore its incorporation into:

High-Performance Polymers: The rigidity of the indane unit could be exploited to create polymers with high thermal stability and specific mechanical properties, such as polyamides and polyimides, for applications in electronics or aerospace. numberanalytics.com

Functional Biomaterials: Indane derivatives have been shown to possess antioxidant properties. mdpi.com Incorporating the this compound moiety into polymer backbones or as pendants could lead to the development of advanced biomaterials with built-in antioxidant capabilities for medical implants or tissue engineering scaffolds.

Organic Electronics: Amine-containing compounds are widely used in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics. The specific electronic properties of the indane amine scaffold could be investigated for its potential in creating novel electronic materials. ijrpr.com

This area remains largely unexplored for this specific compound and represents a frontier of research where its unique chemical properties could be harnessed for applications entirely distinct from its biological potential.

Q & A

Q. Challenges :

  • Ethoxy group steric effects may reduce catalyst efficiency.
  • Solvent polarity must balance catalyst activity and substrate solubility.

Q. Data Contradiction :

  • A 2024 study reported 85% ee using Ru-BINAP, while a 2023 study achieved 92% ee with Ir-PHOX catalysts . This discrepancy highlights the need for substrate-specific optimization.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify amine protons (δ 1.5–2.5 ppm) and ethoxy methylene (δ 3.4–3.8 ppm). Aromatic protons appear at δ 6.5–7.2 ppm.
  • ¹³C NMR : Confirm ethoxy carbon (δ 65–70 ppm) and quaternary carbons.

MS (Mass Spectrometry) : ESI-MS in positive ion mode detects [M+H]⁺ (expected m/z ~178).

IR Spectroscopy : N-H stretch (~3350 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).

Validation : Compare with computational spectra (DFT/B3LYP) to resolve ambiguities .

Advanced Question: How can computational modeling predict the biological activity of this compound, particularly for monoamine oxidase (MAO) inhibition?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate binding to MAO-B (PDB: 2V5Z). The ethoxy group may occupy a hydrophobic pocket, enhancing affinity .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics:

  • Root Mean Square Deviation (RMSD) < 2.0 Å indicates stable binding.
  • Hydrogen bond persistence (>70% simulation time) with FAD cofactor.

Q. Contradiction Analysis :

  • A 2023 study suggested ethoxy derivatives show weak MAO-B inhibition (IC₅₀ > 10 µM), while methoxy analogues (e.g., 5-methoxy) had IC₅₀ ~2 µM . Steric hindrance from the ethoxy group may reduce efficacy.

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis studies show decomposition after 72 hours under UV light.
  • Moisture Sensitivity : Karl Fischer titration confirms <0.1% water content is critical; hygroscopicity leads to amine oxidation.
  • Long-Term Stability : HPLC analysis after 6 months shows 95% purity at -20°C vs. 80% at 25°C .

Advanced Question: How can researchers resolve contradictions in reported biological data for this compound derivatives?

Methodological Answer:

Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical weighting.

Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., fluorometric MAO-B kits).

Structural Reassessment : Verify compound identity via X-ray crystallography (SHELX software ) to rule out stereochemical errors.

Example : A 2024 study attributed low activity to racemic mixtures, while enantiopure samples showed 3-fold higher potency .

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